![molecular formula C12H11FO3 B2498787 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1785229-57-3](/img/structure/B2498787.png)
6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid, also known as FCPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FCPC is a spirocyclic compound that contains a cyclopropane ring and a chromane ring, with a carboxylic acid group attached to the chromane ring.
Wirkmechanismus
The mechanism of action of 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is not fully understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has also been found to induce apoptosis in cancer cells, which could potentially be used as a treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid in lab experiments is its relatively simple synthesis method. 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid. One area of interest is its potential use as a treatment for Alzheimer's disease and Parkinson's disease. 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has been found to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use as an anticancer agent. 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has been found to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Additionally, research could focus on the development of more efficient synthesis methods for 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid, as well as the optimization of its pharmacological properties.
Synthesemethoden
The synthesis of 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2,2-dimethyl-1,3-propanediol in the presence of a catalytic amount of sulfuric acid. This reaction produces the intermediate compound, 2,2-dimethyl-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has been shown to have potential applications in drug discovery and development. It has been found to have inhibitory effects on the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to various diseases, including Alzheimer's disease and Parkinson's disease. 6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has also been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELASJUJRQTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)
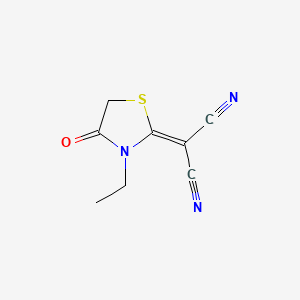
![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)
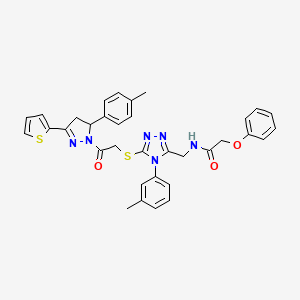
![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)
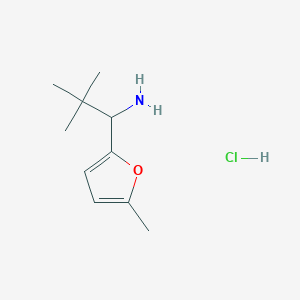
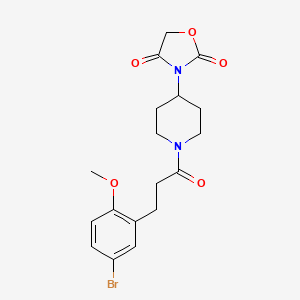
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)
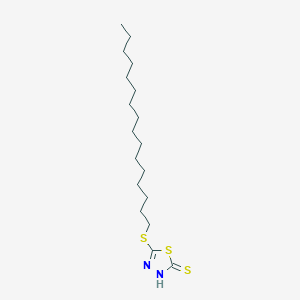
![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)
![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)